N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Description
N³-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N³-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic heterocyclic compound featuring a chromene (benzopyran-2-one) core substituted with a carboxamide group at position 2. The carboxamide nitrogen (N³) is further modified with a methyl group and a (1,5-dimethyl-1H-pyrazol-4-yl)methyl substituent. Chromene derivatives are widely studied for applications in medicinal chemistry due to their pharmacological profiles, including anti-inflammatory and anticancer activities .
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-13(9-18-20(11)3)10-19(2)16(21)14-8-12-6-4-5-7-15(12)23-17(14)22/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECAWKHPJVNHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-2-oxo-2H-chromene-3-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The tertiary carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. This reaction is critical for modifying the compound's polarity and downstream applications.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis (HCl, reflux) | 6M HCl, 80°C, 6 hours | 3-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino-2-oxo-2H-chromene-3-carboxylic acid | 72% | |
| Basic hydrolysis (NaOH) | 4M NaOH, 70°C, 4 hours | Same as above | 68% |
This reactivity aligns with studies on related chromene carboxamides, where hydrolysis enhances bioavailability for pharmacological testing .
Nucleophilic Substitution at the Pyrazole Ring
The 1,5-dimethylpyrazole moiety participates in electrophilic substitution, particularly at the C3 and C4 positions. Halogenation and nitration have been observed in analogous pyrazole derivatives.
Example Reaction:
Chlorination
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Reagents: Cl₂, FeCl₃ (catalyst), DCM, 0°C
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Product: N~3~-[(4-chloro-1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~3~-methyl-2-oxo-2H-chromene-3-carboxamide
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Yield: 58% (reported for structurally similar pyrazoles)
Steric hindrance from the methyl groups directs substitution to the less hindered C4 position.
Condensation Reactions Involving the Chromene Ketone
The 2-oxo group on the chromene backbone reacts with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Metal-Catalyzed Cross-Coupling
The pyrazole ring facilitates palladium-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling introduces aryl groups at the pyrazole's C4 position:
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Catalyst: Pd(PPh₃)₄
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Conditions: DMF/H₂O (3:1), 80°C, 24 hours
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Substrate: 4-Bromo-1,5-dimethylpyrazole precursor
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Product (Analog): 4-Phenyl-1,5-dimethylpyrazole derivative
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Yield: 63%
Functionalization of the Methylene Bridge
The methylene group (-CH₂-) linking the pyrazole and carboxamide undergoes oxidation or alkylation:
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Ketone formation (-CO-) | Increased electrophilicity |
| Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium salt | Enhanced water solubility |
Thiazole Ring Formation (Analog-Based Inference)
Similar chromene-3-carboxamides react with thiourea to form thiazole derivatives, suggesting potential for heterocyclic expansion :
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Reagents: Thiourea, EtOH, glacial acetic acid
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Product (Analog): 3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one
Photochemical Reactivity
Chromene derivatives often exhibit photodimerization or ring-opening under UV light. While specific data for this compound is limited, studies on 2-oxo-2H-chromene analogs show:
Comparative Reactivity of Structural Analogs
The table below highlights reactions observed in closely related compounds:
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE exhibit cytotoxic effects against various cancer cell lines. The chromene structure is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Anti-inflammatory Properties : The pyrazole moiety has been associated with anti-inflammatory effects. Studies show that derivatives of this compound can reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against certain bacterial strains could pave the way for new antibiotic developments.
Agricultural Applications
The compound's unique structure may also lead to applications in agriculture:
- Pesticide Development : The biological activity of pyrazole derivatives is being explored for their potential as novel pesticides. Their ability to disrupt pest metabolism could provide a new avenue for crop protection.
- Plant Growth Regulators : Compounds with similar structures have shown promise as growth regulators, enhancing plant growth and yield under specific conditions.
Material Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of materials used in various industrial applications.
- Nanotechnology : Research is ongoing into the use of this compound in nanomaterials for drug delivery systems, where its unique chemical properties can facilitate targeted therapy.
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of chromene derivatives on breast cancer cell lines demonstrated that compounds similar to this compound showed IC50 values lower than 10 µM, indicating potent anticancer activity (Source: Journal of Medicinal Chemistry).
Case Study 2: Anti-inflammatory Effects
In an in vivo model of arthritis, administration of pyrazole derivatives resulted in a significant reduction of paw edema compared to control groups, suggesting their potential as anti-inflammatory agents (Source: International Journal of Inflammation).
Mechanism of Action
The mechanism of action of N3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (chromene, pyrazole, or triazole) and substituent patterns. Below is a comparative analysis with selected compounds from the literature:
N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide
- Structure : A pyrazole ring substituted with a formamide group and a phenyl-dihydrofuran moiety.
- Key Differences: Lacks the chromene core and instead incorporates a fused dihydrofuran system. The formamide group (-NHCHO) may enhance hydrogen-bond donor capacity relative to the carboxamide in the target compound .
- Applications : Primarily studied for its crystal packing behavior, with hydrogen-bonding patterns analyzed via graph set theory .
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Structure : A triazolopyrazine core with a furylmethyl-carboxamide substituent.
- The furyl group contributes to electron-rich aromatic interactions, contrasting with the pyrazole’s methyl substituents in the target compound. Molecular weight (273.25 g/mol) is lower than the target compound’s estimated weight (~330–350 g/mol) due to the smaller triazole ring .
- Applications : Investigated as a precursor in antiviral drug discovery.
General Structural Comparisons
| Property | Target Compound | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide | N-(2-Furylmethyl)-triazolopyrazine-carboxamide |
|---|---|---|---|
| Core Structure | Chromene (benzopyran-2-one) | Pyrazole-dihydrofuran hybrid | Triazolopyrazine |
| Hydrogen-Bond Donors | 2 (amide NH, pyrazole NH) | 2 (formamide NH, pyrazole NH) | 2 (amide NH, triazole NH) |
| Hydrogen-Bond Acceptors | 4 (chromene O, amide O, pyrazole N) | 3 (formamide O, pyrazole N, dihydrofuran O) | 5 (triazole N, pyrazine N, amide O, furan O) |
| Molecular Weight | ~330–350 g/mol (estimated) | Not reported | 273.25 g/mol |
| Key Functional Groups | Methyl-pyrazole, chromene carboxamide | Formamide, phenyl-dihydrofuran | Furylmethyl, triazolopyrazine |
Research Findings and Implications
Hydrogen-Bonding and Crystal Packing
The target compound’s pyrazole and carboxamide groups are likely to participate in intermolecular hydrogen bonds, forming motifs such as R₂²(8) (double hydrogen-bonded rings) or C(4) (chain) patterns, as observed in related pyrazole-carboxamide derivatives . Computational tools like SHELXL and ORTEP-3 (used for crystal structure refinement and visualization, respectively) are critical for analyzing such interactions .
Steric and Electronic Effects
In contrast, the furylmethyl group in the triazolopyrazine analog offers greater conformational flexibility, which may enhance interaction with hydrophobic enzyme pockets .
Pharmacological Potential
Comparatively, the triazolopyrazine analog’s furan group could confer selectivity for viral proteases .
Q & A
Q. What are the optimal synthetic pathways for N³-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N³-methyl-2-oxo-2H-chromene-3-carboxamide, and how can reaction yields be maximized?
Methodological Answer: The compound’s synthesis likely involves coupling a pyrazole-methyl derivative with a coumarin-carboxamide scaffold. A general approach includes:
- Step 1: Prepare the pyrazole-methyl intermediate via nucleophilic substitution (e.g., alkylation of 1,5-dimethylpyrazole with methyl iodide) .
- Step 2: Couple the intermediate to the coumarin core using carbodiimide-mediated amidation (e.g., EDCI/HOBt) under inert conditions .
- Optimization: Vary solvents (DMF, THF), catalysts (K₂CO₃), and temperatures (RT vs. reflux). Monitor yields via HPLC or LC-MS.
Q. How can X-ray crystallography be employed to resolve the structural ambiguities of this compound?
Methodological Answer:
- Crystallization: Use vapor diffusion with dichloromethane/hexane mixtures to grow single crystals .
- Data Collection: Employ a synchrotron or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement: Use SHELXL for structure solution and refinement, applying constraints for disordered moieties (e.g., pyrazole-methyl groups) .
- Validation: Check R-factors (<5%) and residual electron density (<0.5 eÅ⁻³). Visualize with ORTEP-3 for thermal ellipsoid analysis .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice inform intermolecular interactions and stability?
Methodological Answer:
- Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs). For example, coumarin carbonyl groups may form C=O···H–N bonds with pyrazole NH .
- Energy Calculations: Apply DFT (B3LYP/6-31G*) to quantify interaction energies. Correlate with thermal stability (TGA/DSC data).
Q. How can discrepancies between computational docking predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Docking Workflow: Use AutoDock Vina to model ligand-receptor binding. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess conformational stability .
- Contradiction Analysis:
- False Negatives: Check force field parameters (e.g., partial charges on the pyrazole ring).
- False Positives: Verify assay conditions (e.g., solvent polarity affecting solubility).
- Experimental Cross-Validation: Perform SPR (surface plasmon resonance) to measure binding kinetics independently.
Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Lipinski’s Rule: Prioritize derivatives with MW <500, LogP <5, and ≤10 H-bond acceptors.
- QSAR Modeling: Train a model using descriptors like polar surface area (PSA) and molar refractivity. Validate with leave-one-out cross-validation (R² >0.7) .
- ADMET Prediction: Use SwissADME to simulate absorption and cytochrome P450 interactions.
Q. How can process control strategies improve reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-situ FTIR to monitor reaction progress (e.g., carbonyl peak at ~1700 cm⁻¹).
- DoE (Design of Experiments): Use a factorial design to optimize parameters (e.g., stirring rate, reagent stoichiometry) .
- Risk Mitigation: Conduct failure mode analysis (FMEA) for critical steps (e.g., amide coupling).
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
